
tert-butyl N-(1-oxohexan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(1-oxohexan-3-yl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular formula C11H21NO3 and a molecular weight of 215.29 . This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-oxohexan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aldehyde or ketone under controlled conditions. One common method involves the use of tert-butyl carbamate and hexanal in the presence of a catalyst to form the desired product . The reaction conditions often include an inert atmosphere and temperatures ranging from 2-8°C .
Industrial Production Methods
Industrial production of tert-butyl (1-oxohexan-3-yl)carbamate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-(1-oxohexan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted carbamates. These products have various applications in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
tert-butyl N-(1-oxohexan-3-yl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-butyl (1-oxohexan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . These interactions contribute to its potential biological activity and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-butyl (1-oxohexan-3-yl)carbamate include:
Tert-butyl carbamate: A simpler carbamate with similar reactivity.
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: A structurally related compound with different biological activity.
Tert-butyl (1-cyclohexyl-2-oxoethyl)carbamate: Another carbamate with distinct chemical properties.
Uniqueness
tert-butyl N-(1-oxohexan-3-yl)carbamate is unique due to its specific molecular structure, which imparts distinct reactivity and biological activity. Its ability to selectively enhance the slow inactivation of voltage-gated sodium channels sets it apart from other similar compounds .
Propriétés
IUPAC Name |
tert-butyl N-(1-oxohexan-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-6-9(7-8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIHBBWWMJDNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
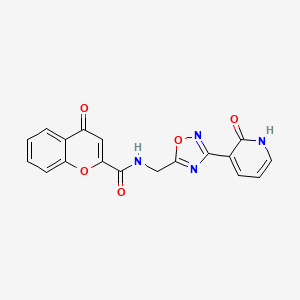
![4-(dimethylsulfamoyl)-N-{[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2807583.png)
![2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B2807584.png)
![2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2807585.png)
![N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2807589.png)
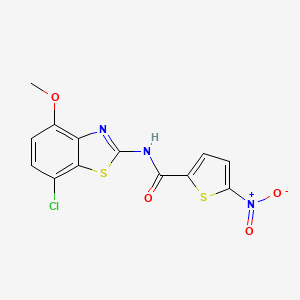
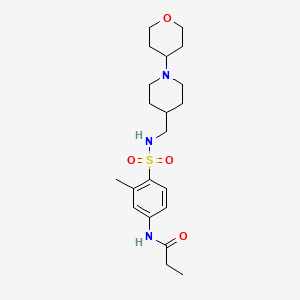
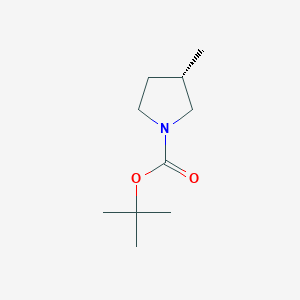
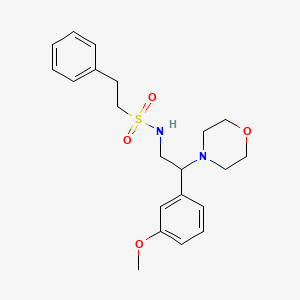
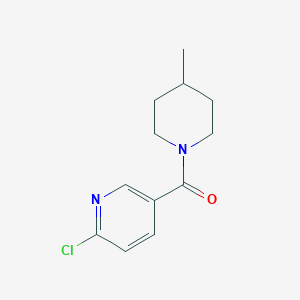
![5-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B2807597.png)
![2,6-Bis[(E)-(5-bromo-2-furanyl)methylene]cyclohexanone](/img/structure/B2807598.png)
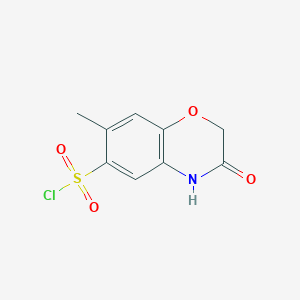
![4-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)-4-oxobutanoic acid](/img/structure/B2807600.png)
